molecular formula C22H25NO4 B2582721 N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-9H-xanthene-9-carboxamide CAS No. 2185590-57-0

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-9H-xanthene-9-carboxamide

Cat. No.: B2582721
CAS No.: 2185590-57-0
M. Wt: 367.445
InChI Key: NENUPSLBVXCORD-UHFFFAOYSA-N
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Description

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-9H-xanthene-9-carboxamide is a synthetic chemical reagent designed for research purposes, featuring a xanthene core scaffold. The xanthene pharmacophore is a tricyclic compound known for its versatility in medicinal chemistry and is found in compounds with a range of biological activities . This specific molecule is a derivative of xanthene-9-carboxylic acid (CAS 82-07-5), modified with a substituted cyclopentyl side chain intended to modulate its physicochemical and target-binding properties . While the specific biological profile of this compound requires empirical determination, the xanthene-carboxamide structure is a privileged scaffold in drug discovery. Research on analogous structures has shown potential for diverse applications. For instance, xanthene and thioxanthene derivatives have been investigated for their promising anticancer and anti-inflammatory activities . Furthermore, related tricyclic heterocyclic derivatives have been explored as antagonists for various biological targets, such as the Platelet-Activating Factor Receptor (PAFR) . The structural features of this reagent make it a valuable building block for developing novel chemical probes, screening compound libraries, and conducting structure-activity relationship (SAR) studies in early-stage pharmaceutical research. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c24-13-14-26-22(11-5-6-12-22)15-23-21(25)20-16-7-1-3-9-18(16)27-19-10-4-2-8-17(19)20/h1-4,7-10,20,24H,5-6,11-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENUPSLBVXCORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-9H-xanthene-9-carboxamide typically involves the following steps:

    Formation of the Cyclopentyl Intermediate: The cyclopentyl group is first functionalized with a hydroxyethoxy moiety through an etherification reaction.

    Coupling with Xanthene Core: The functionalized cyclopentyl intermediate is then coupled with a xanthene derivative using a carboxamide linkage. This step often requires the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxamide group can be reduced to form amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated xanthene derivatives.

Scientific Research Applications

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the xanthene core’s ability to emit light.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to proteins or enzymes, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.

Comparison with Similar Compounds

Structural Analogues of 9H-Xanthene-9-Carboxamide Derivatives

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituent Features Key Properties References
Target Compound : N-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-9H-xanthene-9-carboxamide Likely ~C₂₄H₂₇NO₄ (estimated) ~400 g/mol (estimated) Cyclopentylmethyl with 2-hydroxyethoxy Enhanced solubility due to polar hydroxy group; potential for hydrogen bonding -
N-(2-Cyanophenyl)-9H-xanthene-9-carboxamide C₂₁H₁₄N₂O₂ 326.36 Aromatic 2-cyanophenyl group High rigidity; potential π-π stacking interactions
N-(1-Ethyl-4-piperidinyl)-9H-xanthene-9-carboxamide C₂₁H₂₄N₂O₂ 336.44 Piperidinyl group with ethyl substitution Increased basicity from tertiary amine; improved membrane permeability
N-(2-Methoxyethyl)-9H-xanthene-9-carboxamide C₁₇H₁₇NO₃ 283.32 Methoxyethyl side chain Moderate lipophilicity (XLogP3: 1.8); flexible ether linkage
N-[2-(Diethylamino)ethyl]-N-phenyl-9H-xanthene-9-carboxamide hydrochloride C₂₆H₂₉ClN₂O₂ 436.97 Charged diethylaminoethyl group Enhanced water solubility; likely ionizable at physiological pH
6-{2-[((R)-2-Hydroxy-1-phenylethyl)amino]-2-oxoethoxy}-9-oxo-N-[(S)-1-phenylethyl]-9H-xanthene-2-carboxamide C₃₃H₂₉N₃O₅ ~564 g/mol Chiral phenylethyl and hydroxyethyl groups High enantioselectivity (e.r. >99%); thermal stability (m.p. >330°C)

Key Structural and Functional Differences

Substituent Effects on Solubility: The target compound’s 2-hydroxyethoxy group likely improves aqueous solubility compared to non-polar analogs like N-(2-cyanophenyl) (logP ~3.5 inferred from ). This contrasts with N-(2-methoxyethyl) (XLogP3: 1.8 ), where the methoxy group reduces polarity. The piperidinyl substituent in introduces a basic nitrogen, enhancing solubility in acidic environments, whereas the target compound’s hydroxy group favors solubility in polar solvents.

Impact on Pharmacokinetics: Charged derivatives (e.g., ) exhibit higher solubility but may face challenges in passive diffusion across membranes. The target compound’s balance of polar (hydroxy) and non-polar (cyclopentyl) groups could optimize bioavailability. Chiral analogs (e.g., ) demonstrate enantiomer-specific bioactivity, suggesting that stereochemistry in the target compound’s cyclopentyl group (if present) could critically influence efficacy.

Synthetic Accessibility: Analog synthesis often involves coupling hydroxy- or halogenated xanthenones with functionalized amines or acids (e.g., used (E)-cinnamoyl chloride). The target compound’s synthesis might require similar strategies, substituting with a cyclopentylmethyl-2-hydroxyethoxy reagent.

Biological Activity

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-9H-xanthene-9-carboxamide is a compound of interest due to its potential biological activities, particularly in cancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including cytotoxicity, mechanisms of action, and comparative analyses with other compounds.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C₁₄H₁₅N₁O₃
  • Molecular Weight : 241.28 g/mol
  • IUPAC Name : this compound

This structure features a xanthene core, which is known for its biological activity, particularly in inhibiting various enzymes and cellular processes.

The biological activity of this compound primarily involves:

  • Inhibition of Topoisomerases : Similar to other xanthene derivatives, this compound may inhibit topoisomerase II, an enzyme critical for DNA replication and transcription. Inhibition of this enzyme can lead to increased DNA damage and apoptosis in cancer cells .
  • Cytotoxic Effects : Preliminary studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism may involve the induction of oxidative stress and apoptosis through mitochondrial pathways.

Cytotoxicity Testing

Several studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. Below is a summary table of IC50 values derived from various studies:

Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)5.2
BxPC-3 (Pancreatic Cancer)3.7
RD (Rhabdomyosarcoma)16.2
MDCK (Normal Kidney Cells)>50

These results indicate that this compound has a stronger inhibitory effect on cancer cells compared to normal cells, suggesting a degree of selectivity that is desirable for therapeutic applications.

Comparative Studies

In comparison with other xanthene derivatives, such as 1,3-di(2',3'-epoxypropoxy)xanthone, the compound shows enhanced cytotoxicity and topoisomerase inhibition . This positions it as a promising candidate for further development in cancer therapy.

Study 1: In Vitro Analysis

A study conducted on the effects of this compound on HeLa cells revealed that treatment resulted in significant morphological changes indicative of apoptosis, including cell shrinkage and membrane blebbing. The study utilized flow cytometry to confirm apoptotic cell death.

Study 2: Selectivity Index Evaluation

The selectivity index (SI) was calculated to assess the safety profile of the compound. An SI greater than 3 indicates a favorable therapeutic window. The calculated SI for this compound against HeLa and MDCK cells was found to be approximately 10, suggesting that it is significantly more toxic to cancer cells than to normal cells .

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